molecular formula C14H13N3O3 B4260875 [4-[5-(3-Ethyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol

[4-[5-(3-Ethyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol

Cat. No.: B4260875
M. Wt: 271.27 g/mol
InChI Key: PNCGZWKDFFDZHN-UHFFFAOYSA-N
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Description

[4-[5-(3-Ethyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, an oxadiazole ring, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[5-(3-Ethyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by the formation of the oxadiazole ring, and finally the attachment of the phenylmethanol group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

[4-[5-(3-Ethyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The phenylmethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethanol group can yield benzaldehyde or benzoic acid, while reduction of the oxadiazole ring can produce various amine derivatives.

Scientific Research Applications

[4-[5-(3-Ethyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-[5-(3-Ethyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In medicinal applications, it may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole and oxadiazole derivatives, such as:

  • {4-[5-(3-methyl-5-isoxazolyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol
  • {4-[5-(3-ethyl-5-isoxazolyl)-1,2,4-thiadiazol-3-yl]phenyl}methanol

Uniqueness

What sets [4-[5-(3-Ethyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol apart is its specific combination of functional groups, which imparts unique chemical and biological properties

Properties

IUPAC Name

[4-[5-(3-ethyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-2-11-7-12(19-16-11)14-15-13(17-20-14)10-5-3-9(8-18)4-6-10/h3-7,18H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCGZWKDFFDZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-[5-(3-Ethyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[4-[5-(3-Ethyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Reactant of Route 3
[4-[5-(3-Ethyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Reactant of Route 4
[4-[5-(3-Ethyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Reactant of Route 5
[4-[5-(3-Ethyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Reactant of Route 6
[4-[5-(3-Ethyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol

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